molecular formula C16H20N4O2S B2876515 1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034278-56-1

1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2876515
CAS No.: 2034278-56-1
M. Wt: 332.42
InChI Key: QDONHRLDYPFCBL-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Potent Inhibitors

Potent and Selective Inhibitors of the Fibroblast Growth Factor Receptor Tyrosine Kinases : A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized, demonstrating potent and selective inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. These inhibitors have shown significant antitumor activity, supporting their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).

Synthesis and Biochemical Evaluation

Synthesis of Flexible 1-(2-Aminoethoxy)-3-Ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors : A series was designed to optimize spacer length and test compounds with greater conformational flexibility, indicating potential for high inhibitory activities (Vidaluc et al., 1995).

Anticancer and Antimicrobial Activities

Synthesis, Pharmacological, and Biological Screening of Novel Pyrimidine Derivatives : This study introduced new pyrimidine derivatives evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some compounds exhibiting excellent anti-inflammatory activities and moderate analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).

Molecular Docking and Kinase Inhibition

Design and Synthesis of Novel 1-Phenyl-3-(5-(Pyrimidin-4-ylthio)-1,3,4-Thiadiazol-2-yl)urea Derivatives : Investigated as receptor tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia, showing potent activity and minimal cellular toxicity (Li et al., 2019).

Antiangiogenesis Evaluation

Synthesis, Antiangiogenesis Evaluation, and Molecular Docking Studies : Novel urea derivatives were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. Compounds showed significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating potential antiangiogenic effects (Machado et al., 2015).

Properties

IUPAC Name

1-(4-pyrimidin-2-yloxycyclohexyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-15(19-11-14-3-1-10-23-14)20-12-4-6-13(7-5-12)22-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDONHRLDYPFCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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